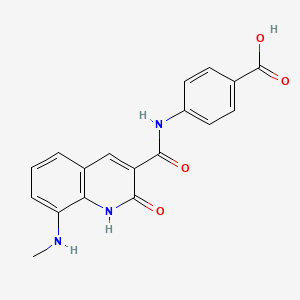

Type II topoisomerase inhibitor 1

Description

BenchChem offers high-quality Type II topoisomerase inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Type II topoisomerase inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H15N3O4 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

4-[[8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid |

InChI |

InChI=1S/C18H15N3O4/c1-19-14-4-2-3-11-9-13(17(23)21-15(11)14)16(22)20-12-7-5-10(6-8-12)18(24)25/h2-9,19H,1H3,(H,20,22)(H,21,23)(H,24,25) |

InChI Key |

VUXYPRAXFABKBH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of Type II topoisomerase inhibitor 1

An In-Depth Technical Guide to the Mechanism of Action of Type II Topoisomerase Inhibitors

Introduction

Type II topoisomerases (Topo II) are ubiquitous and essential enzymes that modulate the topological state of DNA to facilitate critical cellular processes.[1][2][3][4] By creating transient double-strand breaks (DSBs), these enzymes manage DNA tangles and supercoils, playing a pivotal role in DNA replication, transcription, chromosome condensation, and segregation.[1][2][5] The indispensable nature of Topo II, particularly its heightened activity in rapidly proliferating cells, establishes it as a primary target for a significant class of antibacterial and anticancer therapeutics.[2][6][7]

This technical guide provides a comprehensive examination of the mechanism of action of Type II topoisomerase inhibitors. It details the enzyme's catalytic cycle, classifies the inhibitors based on their mode of action, and elucidates the molecular and cellular consequences of their activity. Furthermore, it presents key quantitative data, outlines standard experimental protocols for inhibitor analysis, and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals in this field.

The Catalytic Cycle of Type IIA Topoisomerase

Type IIA topoisomerases, which include human Topo II and bacterial gyrase, operate via a complex, ATP-dependent "two-gate" mechanism to pass one DNA duplex (the transport or "T" segment) through a transient break in another (the gate or "G" segment).[1][8] This action changes the DNA linking number by ±2 with each cycle.[1][8]

The catalytic cycle involves several distinct steps:

-

G-Segment Binding: The enzyme, in an open conformation, binds to the G-segment of a DNA duplex.[5]

-

T-Segment Capture: Upon binding of two ATP molecules, the N-terminal ATPase domains dimerize, trapping the T-segment.[1][9]

-

G-Segment Cleavage: The enzyme cleaves both strands of the G-segment, creating a 4-base, 5'-staggered overhang. The enzyme remains covalently attached to the 5' ends of the broken DNA via phosphotyrosine bonds, forming the cleavage complex.[10][11]

-

T-Segment Passage: The T-segment is passed through the break in the G-segment.

-

G-Segment Re-ligation: The broken G-segment is resealed.[12]

-

T-Segment Release & ATP Hydrolysis: The T-segment is released through the C-terminal gate. ATP hydrolysis resets the enzyme for another catalytic round.[13]

Classification of Type II Topoisomerase Inhibitors

Topo II inhibitors are broadly categorized into two main classes based on their mechanism of action: Topo II poisons and Topo II catalytic inhibitors.[3][14][15]

-

Topoisomerase II Poisons: This is the larger and more clinically established class. These agents, also known as interfacial inhibitors, do not bind to the enzyme or DNA alone but rather to the transient Topo II-DNA cleavage complex.[11][16] By stabilizing this ternary complex, they prevent the re-ligation of the double-strand break, effectively "poisoning" the enzyme and converting it into a cellular toxin that generates permanent DNA lesions.[14][16]

-

Topoisomerase II Catalytic Inhibitors: These inhibitors interfere with the enzyme's catalytic turnover without stabilizing the cleavage complex.[3][6] Their mechanisms can include blocking ATP binding or hydrolysis, or preventing the enzyme from binding to DNA.[8][15] By inhibiting the enzyme's function, they prevent Topo II from performing its essential roles, leading to mitotic failure.[16] A key distinction is that they do not directly generate DNA damage.[7]

Mechanism of Action: A Deeper Dive

Topoisomerase II Poisons

The cytotoxicity of Topo II poisons stems from their ability to increase the steady-state levels of covalent cleavage complexes.[16] The collision of replication forks or transcription machinery with these stabilized complexes converts the transient enzyme-bridged breaks into permanent DNA double-strand breaks (DSBs).[17]

The accumulation of DSBs triggers a robust DNA Damage Response (DDR), a signaling cascade that orchestrates cellular fate.[18] Key events in this pathway include:

-

DSB Recognition: Sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex, recognize the DSBs.

-

Signal Transduction: The MRN complex recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.

-

Cell Cycle Arrest: Activated ATM phosphorylates numerous downstream targets, including CHK2 and p53, leading to cell cycle arrest, typically at the G2/M transition.[19] This provides time for DNA repair.

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death).[11][19] This is often mediated by the p53 tumor suppressor protein and involves the activation of caspases.[11]

Catalytic Inhibitors

Catalytic inhibitors act upstream of DNA damage. For instance, bisdioxopiperazines (e.g., ICRF-193) are noncompetitive inhibitors of ATP.[8] They bind to the ATPase domain and lock the enzyme in a "closed-clamp" conformation around DNA after the T-segment has been passed but before the G-segment is released. This prevents enzyme turnover and the release of the DNA, ultimately interfering with chromosome segregation during mitosis and leading to cell death without the widespread DNA fragmentation characteristic of poisons.[16]

Data Presentation: Key Topoisomerase II Inhibitors

The following table summarizes key characteristics of representative Type II topoisomerase inhibitors.

| Inhibitor | Class | Sub-Class | Primary Target(s) | Clinical Use |

| Etoposide | Poison | Epipodophyllotoxin | Human Topo IIα & IIβ | Anticancer (e.g., lung, testicular cancer)[20][21] |

| Doxorubicin | Poison | Anthracycline | Human Topo IIα & IIβ | Anticancer (e.g., leukemias, lymphomas, breast cancer)[22][] |

| Ciprofloxacin | Poison | Fluoroquinolone | Bacterial DNA Gyrase & Topo IV | Antibacterial[24][25] |

| Mitoxantrone | Poison | Anthracenedione | Human Topo IIα & IIβ | Anticancer (e.g., prostate cancer, leukemia) |

| ICRF-193 | Catalytic | Bisdioxopiperazine | Human Topo IIα & IIβ | Research Tool (Inhibits ATPase activity)[8] |

| Novobiocin | Catalytic | Aminocoumarin | Bacterial DNA Gyrase (ATPase subunit) | Antibacterial (limited use)[8] |

Experimental Protocols

A variety of biochemical and cell-based assays are employed to characterize the activity of Topo II inhibitors.

Protocol 1: Topo II Decatenation Assay

This assay is the gold standard for measuring Topo II catalytic activity. It leverages the unique ability of Topo II to resolve a network of interlocked circular DNA molecules (catenated) into individual monomeric circles.

-

Principle: Topo II separates the interlocked rings of kinetoplast DNA (kDNA), a natural substrate from trypanosomes.[26] The conversion of the high-molecular-weight kDNA network into lower-molecular-weight decatenated circles is monitored by agarose gel electrophoresis.

-

Methodology:

-

Reaction Setup: Prepare a reaction mixture (typically 20 µL final volume) on ice containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT).

-

1 mM ATP.

-

kDNA substrate (e.g., 200 ng).

-

Test inhibitor at various concentrations (or solvent control, e.g., DMSO).

-

-

Enzyme Addition: Add purified human Topo IIα or a cellular extract containing Topo II activity.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[26]

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

-

Analysis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide). Perform electrophoresis.

-

Visualization: Visualize the DNA under UV light. Catenated kDNA remains in the well or migrates slowly, while decatenated circular products migrate faster into the gel.[27] Catalytic inhibitors will prevent the formation of decatenated products.

-

References

- 1. Diversity and Functions of Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Topoisomerase: Structure, Types, and Functions • Microbe Online [microbeonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etoposide - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 20. urology-textbook.com [urology-textbook.com]

- 21. youtube.com [youtube.com]

- 22. go.drugbank.com [go.drugbank.com]

- 24. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

structure-activity relationship of Type II topoisomerase inhibitor 1

An In-depth Technical Guide on the Structure-Activity Relationship of Type II Topoisomerase Inhibitors

Introduction to Type II Topoisomerases

Type II topoisomerases (Topo II) are essential enzymes that modulate the topology of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1][2][3] These enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1][3] Humans express two isoforms of this enzyme: Topo IIα and Topo IIβ. Topo IIα is highly expressed in proliferating cells, making it a key target for anticancer drugs, while Topo IIβ is more broadly expressed and its inhibition has been linked to therapy-related secondary malignancies.[3] The ability of small molecules to interfere with the catalytic cycle of Topo II has made these enzymes a successful target for cancer chemotherapy.[4][5]

Mechanism of Action of Type II Topoisomerase Inhibitors

Topo II inhibitors are broadly classified into two main categories based on their mechanism of action: Topo II poisons and Topo II catalytic inhibitors.[1][3]

-

Topoisomerase II Poisons: These agents stabilize the covalent complex formed between Topo II and DNA, known as the cleavage complex.[4][6] This stabilization prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers the DNA damage response and ultimately results in apoptosis.[3][4] Topo II poisons are further subdivided into:

-

Topoisomerase II Catalytic Inhibitors: Unlike poisons, these inhibitors do not stabilize the cleavage complex. Instead, they interfere with other steps of the enzymatic cycle, such as ATP binding and hydrolysis or the conformational changes required for strand passage.[3][4] A prominent example is the bisdioxopiperazine agent dexrazoxane.[4]

Core Structure-Activity Relationships (SAR) of Key Inhibitor Classes

The clinical efficacy and toxicity of Topo II inhibitors are intimately linked to their chemical structures. Understanding the SAR is crucial for the development of new, more effective, and selective agents.

Epipodophyllotoxins (e.g., Etoposide)

Etoposide is a semi-synthetic derivative of podophyllotoxin and a widely used anticancer drug.[7][8] Its mechanism involves the stabilization of the Topo II-DNA cleavage complex.[8]

-

The Glycosidic Moiety: The sugar moiety at the C4 position is crucial for activity. Its interactions with the enzyme, particularly with glutamine 778 in Topo IIβ, are key for stabilizing the ternary complex.[9]

-

The E-ring (Lactone): The trans-fused lactone is essential. Modifications that alter its stereochemistry or remove it lead to a significant loss of activity.

-

The C4' Position: The hydroxyl group at the C4' position is important for forming hydrogen bonds within the active site. Demethylation of the C4'-methoxy group of podophyllotoxin to the hydroxyl group in etoposide is a critical modification for its Topo II inhibitory activity.

Anthracyclines (e.g., Doxorubicin)

Doxorubicin is a potent Topo II poison that functions as a DNA intercalator.

-

Aglycone Moiety: The planar tetracyclic ring system is responsible for intercalation between DNA base pairs. Modifications to this ring system can significantly alter both the intercalating ability and the overall activity.

-

Daunosamine Sugar: The amino sugar at the C7 position is critical for activity. It projects into the minor groove of the DNA and interacts with the enzyme, contributing to the stability of the drug-enzyme-DNA complex.

-

C14 Hydroxylation: The hydroxyl group at C14 in doxorubicin (absent in its precursor, daunorubicin) enhances its potency and broadens its spectrum of activity, likely through additional interactions within the binding pocket.

Acridines (e.g., Amsacrine)

Amsacrine is a synthetic acridine derivative that acts as a DNA intercalator and a Topo II poison.

-

Acridine Ring: The planar tricyclic acridine core is the DNA-intercalating moiety.

-

Anilino Side Chain: The methanesulfonamido-anilino side chain at C9 is crucial for its interaction with the Topo II enzyme. The position and nature of the substituents on this side chain are critical determinants of activity.

Quantitative Data on Topoisomerase II Inhibitors

The inhibitory activity of these compounds is often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Class | Compound | Target | IC50 (nM) |

| Epipodophyllotoxins | Etoposide | Topo IIα | 56000[10] |

| Anthracyclines | Doxorubicin | Topo IIα | 880 - 3000[10] |

| Catalytic Inhibitors | Merbarone | Topo IIα | 32000 - 120000[10] |

| Acridines | Amsacrine | Topo II | Varies with assay |

| Anthracenediones | Mitoxantrone | Topo II | Varies with assay |

Note: IC50 values can vary significantly depending on the experimental conditions, such as the specific assay, enzyme concentration, and substrate used.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the structure-activity relationships of Topo II inhibitors.

Topoisomerase II Inhibition Assay (Decatenation)

This assay measures the ability of an inhibitor to prevent Topo II from decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA substrate (e.g., 200 ng), and the test compound at various concentrations.[11]

-

Enzyme Addition: Add a defined unit of purified human Topo II (e.g., 2-4 units) to initiate the reaction. The final reaction volume is typically 20-30 µL.[11]

-

Incubation: Transfer the tubes to a 37°C water bath and incubate for 30 minutes.[2][11][12]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to a final concentration of 1%) and proteinase K (50 µg/mL).[11]

-

Protein Digestion: Incubate at 37°C for another 15-30 minutes to digest the enzyme.[11]

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).[11][12]

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated product compared to the no-drug control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

X-ray Crystallography of Ternary Complexes

This technique provides high-resolution structural information on how an inhibitor interacts with both Topo II and DNA.[6][8]

Methodology:

-

Protein Expression and Purification: Express and purify a large fragment of human Topo II (e.g., the core domain of Topo IIβ).[6]

-

Complex Formation: Form a ternary complex by incubating the purified enzyme with a specific DNA oligonucleotide and the inhibitor.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). High-quality crystals of the ternary complex are grown.[6]

-

Post-Crystallization Drug Replacement (Optional): To study different inhibitors without re-optimizing crystallization conditions, an established crystal (e.g., etoposide-bound) can be soaked in a solution containing a different drug to replace the original one.[6]

-

Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[6]

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known model. Refine the structure to obtain the final atomic coordinates of the protein, DNA, and bound inhibitor.[6]

Visualizations: Pathways and Workflows

Catalytic Cycle and Inhibition of Type II Topoisomerase

Caption: Catalytic cycle of Topo II and points of inhibitor action.

Experimental Workflow for Topo II Decatenation Assay

Caption: Workflow for a Topo II kDNA decatenation inhibition assay.

DNA Damage Response (DDR) Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. topogen.com [topogen.com]

- 12. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Cellular Functions of Type II Topoisomerase Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical and cellular functions of Type II topoisomerase alpha (TOP2A), an essential enzyme for cell proliferation and a key target in cancer therapy. We will delve into its enzymatic mechanism, its multifaceted roles in DNA replication, chromosome segregation, and transcription, and its complex interactions with other cellular proteins. This guide also presents detailed methodologies for key experimental assays and summarizes quantitative data to facilitate a deeper understanding of TOP2A's function and its therapeutic targeting.

Biochemical Functions of TOP2A: A Master Regulator of DNA Topology

Type II topoisomerase alpha is a nuclear enzyme that plays a critical role in managing the topological state of DNA.[1] Its primary biochemical function is to catalyze the ATP-dependent passage of one intact double-stranded DNA segment through a transient double-strand break in another.[2][3] This remarkable mechanism allows TOP2A to perform a variety of essential topological manipulations, including:

-

Decatenation: The unlinking of intertwined circular DNA molecules, a crucial step in the segregation of newly replicated sister chromatids.[4]

-

Relaxation/Supercoiling: The removal or introduction of supercoils in DNA, which is vital for processes like DNA replication and transcription where the DNA helix must be unwound.[2][3][5]

-

Unknotting: The resolution of knots that can form in long DNA molecules.[4]

The catalytic cycle of TOP2A is a complex, multi-step process that is tightly coupled to ATP binding and hydrolysis.[2] It operates as a homodimer and utilizes a "two-gate" mechanism to orchestrate the strand passage reaction.[2]

The catalytic cycle of TOP2A can be broken down into several key steps, as illustrated in the diagram below. The enzyme first binds to a segment of DNA, referred to as the G-segment (gate segment). A second DNA duplex, the T-segment (transport segment), is then captured. Upon ATP binding, a conformational change is induced, leading to the cleavage of the G-segment and the passage of the T-segment through the break. Finally, the G-segment is re-ligated, and the T-segment is released. This process alters the linking number of the DNA by ±2.[2][3]

Caption: The ATP-dependent catalytic cycle of TOP2A.

Cellular Functions of TOP2A: A Guardian of Genomic Integrity

TOP2A's ability to manipulate DNA topology is fundamental to several critical cellular processes, particularly those involving changes in chromosome structure and organization.[6][7] Its expression is tightly regulated in a cell cycle-dependent manner, with levels peaking during the G2 and M phases, highlighting its essential role in mitosis.[8][9]

During DNA replication, the unwinding of the parental DNA duplex by helicases creates positive supercoiling ahead of the replication fork.[5] TOP2A is crucial for relieving this torsional stress, thereby allowing the replication machinery to proceed.[5] Furthermore, at the termination of replication, newly synthesized daughter chromosomes are often intertwined (catenated). TOP2A is essential for the decatenation of these sister chromatids, a prerequisite for their proper segregation during mitosis.[2][4] Failure to resolve these catenanes leads to chromosome bridges and cell death.[2]

Caption: TOP2A resolves topological stress during DNA replication.

TOP2A is a major component of the mitotic chromosome scaffold and is indispensable for proper chromosome condensation and segregation.[10][11] Depletion of TOP2A results in severe defects in chromosome morphology, leading to elongated and poorly condensed chromosomes.[10][12] During anaphase, TOP2A is required for the final separation of sister chromatids.[8] The decatenation checkpoint, which is monitored by TOP2A, ensures that cells do not enter anaphase until all chromatid interlinks are resolved.[8] Post-translational modifications, such as SUMOylation, play a crucial role in regulating TOP2A's localization and activity at centromeres, which is critical for proper sister chromatid separation.[13]

Caption: TOP2A is essential for chromosome condensation and segregation.

The movement of RNA polymerase along the DNA template during transcription also generates topological stress, with positive supercoiling ahead of the polymerase and negative supercoiling behind it.[4] Both TOP2A and its isoform, TOP2B, are involved in resolving these supercoils to facilitate efficient transcription.[6][7][14] While TOP2B is more prominently associated with transcription, TOP2A also plays a role, particularly at highly transcribed loci.[14] TOP2A can influence gene expression by modulating chromatin structure and facilitating the assembly of transcription machinery.[7]

TOP2A Protein Interactions

TOP2A functions not only as a homodimer but also interacts with a variety of other nuclear proteins, which can modulate its activity and localization. These interactions are crucial for its diverse cellular roles.

-

Homodimerization: The formation of a homodimer is essential for the catalytic activity of TOP2A.[15]

-

Heterologous Interactions: TOP2A interacts with a number of other proteins, collectively known as TOP2-interactive proteins (TIPs).[15] These interactions are thought to be important for processes such as chromosome segregation.

-

Interaction with Retinoblastoma Protein (Rb): TOP2A has been shown to interact with the tumor suppressor protein Rb, which can inhibit its decatenation activity.[16] This interaction suggests a direct link between cell cycle control and the regulation of DNA topology.[16]

TOP2A as a Therapeutic Target

The critical role of TOP2A in cell proliferation makes it a prime target for anticancer drugs.[17][18] These drugs are broadly classified into two categories: TOP2A poisons and TOP2A inhibitors.

-

TOP2A Poisons: These agents, such as etoposide, doxorubicin, and teniposide, stabilize the transient covalent complex formed between TOP2A and DNA, where the DNA is cleaved.[8][18] This leads to the accumulation of DNA double-strand breaks, which, in rapidly dividing cancer cells, overwhelms the DNA repair machinery and triggers apoptosis.[18]

-

TOP2A Catalytic Inhibitors: These drugs, such as ICRF-193 and merbarone, inhibit the enzymatic activity of TOP2A without stabilizing the cleavage complex.[5][8] They typically act by preventing ATP binding or hydrolysis, thereby locking the enzyme in a closed-clamp conformation and preventing its turnover.[8]

The expression level of TOP2A can be a predictive biomarker for the response to chemotherapy.[17] Tumors with high levels of TOP2A are often more sensitive to TOP2A-targeting drugs.[17]

| Drug | Class | Mechanism of Action | IC50 (Typical Range) |

| Etoposide | Poison | Stabilizes TOP2A-DNA cleavage complex | 0.1 - 10 µM |

| Doxorubicin | Poison | DNA intercalator and TOP2A poison | 0.01 - 1 µM |

| Mitoxantrone | Poison | DNA intercalator and TOP2A poison | 0.01 - 0.5 µM |

| ICRF-193 | Catalytic Inhibitor | Prevents ATP hydrolysis, traps closed clamp | 1 - 20 µM |

| Merbarone | Catalytic Inhibitor | Prevents DNA cleavage | 10 - 100 µM |

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols

Studying the function of TOP2A requires a variety of specialized biochemical and cellular assays. Below are detailed methodologies for key experiments.

This assay measures the ability of TOP2A to resolve catenated DNA networks, typically using kinetoplast DNA (kDNA) from trypanosomes as a substrate.

Principle: kDNA consists of thousands of interlocked circular DNA molecules that cannot enter an agarose gel. Active TOP2A decatenates these networks into individual circular DNA molecules that can be resolved by agarose gel electrophoresis.

Materials:

-

Purified TOP2A or nuclear extract

-

kDNA substrate

-

5X TOP2A Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/ml BSA)

-

10 mM ATP solution

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE buffer containing 0.5 µg/ml ethidium bromide

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µl reaction, combine:

-

4 µl 5X TOP2A Assay Buffer

-

2 µl 10 mM ATP

-

1 µl kDNA (e.g., 200 ng)

-

X µl enzyme (purified TOP2A or nuclear extract)

-

ddH2O to a final volume of 20 µl

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 5 µl of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated approximately two-thirds of the way down the gel.

-

Visualize the DNA under UV light and document the results.

Expected Results:

-

Negative Control (no enzyme): A single band of high molecular weight kDNA at the top of the gel.

-

Positive Control (active TOP2A): Appearance of lower molecular weight bands corresponding to decatenated circular DNA.

Caption: A simplified workflow for the TOP2A decatenation assay.

The ICE assay is used to detect and quantify the amount of TOP2A covalently bound to DNA in cells, which is a hallmark of TOP2A poison activity.

Principle: This method relies on the differential buoyant density of free protein and protein-DNA complexes in a cesium chloride (CsCl) gradient. Covalent TOP2A-DNA complexes have a higher density than free TOP2A and will sediment further down the gradient during ultracentrifugation.

Materials:

-

Cultured cells

-

TOP2A poison (e.g., etoposide)

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

CsCl solution

-

Ultracentrifuge and tubes

-

Antibodies against TOP2A for immunoblotting

Procedure:

-

Treat cultured cells with the TOP2A poison or a vehicle control for the desired time.

-

Lyse the cells directly on the plate with lysis buffer.

-

Create a CsCl gradient in ultracentrifuge tubes by layering different concentrations of CsCl or by using a gradient maker.

-

Carefully layer the cell lysate on top of the CsCl gradient.

-

Perform ultracentrifugation at high speed for a sufficient time to allow for the separation of DNA and protein (e.g., 20 hours at 100,000 x g).

-

Fractionate the gradient from the bottom of the tube.

-

Precipitate the protein from each fraction (e.g., using TCA).

-

Analyze the fractions for the presence of TOP2A by slot blotting or Western blotting using an anti-TOP2A antibody.

Expected Results:

-

Control Cells: TOP2A will be detected primarily in the top fractions of the gradient (lower density).

-

Poison-Treated Cells: A significant amount of TOP2A will be detected in the denser, DNA-containing fractions at the bottom of the gradient, indicating the formation of covalent TOP2A-DNA complexes.

Conclusion

Type II topoisomerase alpha is a fundamentally important enzyme that governs the intricate topology of our genome. Its essential roles in DNA replication, chromosome segregation, and transcription underscore its significance in maintaining genomic stability and ensuring proper cell division. The detailed understanding of its biochemical mechanism and cellular functions has not only illuminated fundamental aspects of molecular biology but has also paved the way for the development of some of the most effective anticancer drugs in clinical use. Future research aimed at elucidating the finer points of its regulation and its interactions within the complex nuclear environment will undoubtedly open new avenues for therapeutic intervention.

References

- 1. TOP2A DNA topoisomerase II alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 3. Topoisomerase - Wikipedia [en.wikipedia.org]

- 4. Regulation of the catalytic function of topoisomerase II alpha through association with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broken by the Cut: A Journey into the Role of Topoisomerase II in DNA Fragility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Untangling the roles of TOP2A and TOP2B in transcription and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Untangling the roles of TOP2A and TOP2B in transcription and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase IIα in Chromosome Instability and Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Topoisomerase IIα is essential for maintenance of mitotic chromosome structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Transcription-associated topoisomerase 2α (TOP2A) activity is a major effector of cytotoxicity induced by G-quadruplex ligands | eLife [elifesciences.org]

- 15. Homologous and heterologous protein-protein interactions of human DNA topoisomerase IIalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Advances in research on malignant tumors and targeted agents for TOP2A (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are TOP2A inhibitors and how do they work? [synapse.patsnap.com]

The Integral Role of Topoisomerase II Beta in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Type II topoisomerase beta (TOP2B) is a critical nuclear enzyme that modulates DNA topology to facilitate a myriad of cellular processes. Unlike its isoform, TOP2A, which is primarily associated with cell proliferation, TOP2B is ubiquitously expressed in both dividing and terminally differentiated cells, underscoring its fundamental roles in transcription, chromatin organization, and neuronal development. This technical guide provides a comprehensive overview of the multifaceted functions of TOP2B, detailing its mechanism of action, involvement in key signaling pathways, and implications in human health and disease. We present quantitative data on its activity and expression, detailed experimental protocols for its study, and visual representations of its functional networks to serve as a valuable resource for the scientific community.

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome, such as supercoils and tangles, which arise during DNA replication, transcription, and recombination.[1][2] Mammalian cells possess two isoforms of type II topoisomerases, TOP2A and TOP2B, which catalyze the transient cleavage of a DNA double helix to allow the passage of another, thereby altering DNA topology in an ATP-dependent manner.[3][4] While TOP2A is crucial for chromosome condensation and segregation during mitosis, TOP2B plays a more diverse and less-proliferative role.[4][5] TOP2B is indispensable for proper neuronal development and is implicated in the transcriptional regulation of a vast number of genes, particularly long genes that are prone to topological stress during elongation.[6][7] Furthermore, TOP2B is a validated target for several anticancer drugs, and its activity is intricately linked to the DNA damage response and apoptotic pathways.[8][9] This guide will delve into the technical aspects of TOP2B's function, providing the necessary details for its rigorous scientific investigation.

Core Functions and Cellular Processes

TOP2B's primary function is to introduce transient double-strand breaks (DSBs) in DNA, allowing for the passage of another DNA segment to resolve topological constraints.[10][11] This fundamental activity underpins its involvement in several critical cellular processes:

-

Transcriptional Regulation: TOP2B is enriched at the promoters and enhancers of actively transcribed genes.[1][6] It facilitates transcription initiation by resolving DNA supercoiling that can impede the assembly of the pre-initiation complex.[10][12] For long genes, TOP2B's role extends to alleviating torsional stress that builds up during transcription elongation.[6] In response to stimuli like hormones, TOP2B can be recruited to specific gene promoters to induce transient DSBs, a process linked to transcriptional activation.[11][13]

-

Neuronal Development: TOP2B is highly expressed in post-mitotic neurons and is essential for their proper development.[3][6] Its activity is required for the expression of genes involved in neuronal differentiation, axon guidance, and synaptogenesis.[3][6] The particular susceptibility of long neuronal genes to topological stress highlights the critical role of TOP2B in the nervous system.[6]

-

Chromatin Architecture: TOP2B collaborates with architectural proteins like CTCF and cohesin at the boundaries of topologically associating domains (TADs), suggesting a role in maintaining the three-dimensional organization of the genome.[14] By resolving topological stress within chromatin loops, TOP2B may help stabilize enhancer-promoter interactions.[1]

-

DNA Damage and Apoptosis: The catalytic cycle of TOP2B involves the formation of a transient covalent complex with DNA. The stabilization of this complex by certain drugs, known as TOP2 poisons (e.g., etoposide), leads to the accumulation of DSBs, triggering a DNA damage response that can culminate in apoptosis.[8][15] The expression level and activity of TOP2B can, therefore, influence a cell's sensitivity to such chemotherapeutic agents.[8]

Quantitative Data

Understanding the quantitative aspects of TOP2B expression and activity is crucial for experimental design and data interpretation. The following tables summarize available quantitative data from various studies.

Table 1: Relative Expression of TOP2B in Human Cancer Cell Lines

| Cell Line | Cancer Type | Relative TOP2B mRNA Expression (Normalized to β-actin) | Relative TOP2B Protein Expression (Normalized to β-actin) |

| U87 | Glioblastoma | 1.0 ± 0.1 | 1.0 |

| U251 | Glioblastoma | 1.2 ± 0.2 | 1.3 |

| T98G | Glioblastoma | 0.8 ± 0.1 | 0.9 |

| NCH421k (GSC) | Glioblastoma Stem Cell | 1.5 ± 0.3 | 1.6 |

| NCH421k (ATRA-differentiated) | Differentiated GSC | 0.9 ± 0.2 | 1.1 |

| Normal Human Astrocytes | Normal Brain | 0.7 ± 0.1 | 0.8 |

| Normal Human Neural Stem Cells | Normal Brain | 1.3 ± 0.2 | 1.4 |

Data adapted from a study on glioblastoma stem cells.[16] Values are presented as mean ± SD for mRNA and representative values for protein.

Table 2: IC50 Values of Common Inhibitors for Human Topoisomerase II Beta

| Inhibitor | Mechanism of Action | IC50 (µM) | Cell Line/Assay Condition |

| Etoposide | TOP2 Poison | 78.4 | In vitro cleavage assay |

| Doxorubicin | TOP2 Poison | 2.67 | In vitro cleavage assay |

| Mitoxantrone | TOP2 Poison | ~1-5 | Varies with cell line |

| Amsacrine (mAMSA) | TOP2 Poison | ~0.5-2 | Varies with cell line |

| ICRF-193 | Catalytic Inhibitor | ~1-10 | Varies with cell line |

| Topoisomerase II inhibitor 9 | Catalytic Inhibitor | 0.97 | In vitro activity assay |

| Benzofuroquinolinedione (8d) | TOP2 Poison | 1.19 | In vitro cleavage assay |

| Benzofuroquinolinedione (8i) | TOP2 Poison | 0.68 | In vitro cleavage assay |

IC50 values can vary significantly depending on the assay conditions and cell type used.[2][5][17][18] The data presented are representative values from the literature.

Signaling Pathways and Functional Relationships

TOP2B is integrated into several key signaling pathways, where it acts as a crucial modulator of gene expression programs.

TOP2B in Androgen Receptor Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. Upon androgen stimulation, AR translocates to the nucleus and binds to androgen response elements (AREs) in the regulatory regions of its target genes. TOP2B is co-recruited with AR to these sites, where it introduces transient DSBs that are thought to facilitate transcriptional activation.[13][19] This process is also implicated in the generation of oncogenic gene fusions, such as TMPRSS2-ERG.[13]

Caption: Androgen-induced TOP2B activity at AR target genes.

TOP2B in Transcription Initiation

TOP2B plays a multifaceted role in the initiation of transcription by RNA Polymerase II. It can be recruited to promoters by transcription factors and is thought to resolve topological stress that may hinder the formation of the pre-initiation complex (PIC). In some cases, particularly for stimulus-responsive genes, TOP2B-mediated DSBs are required for efficient transcriptional activation.[10][12]

Caption: TOP2B facilitates transcription initiation.

Experimental Protocols

Detailed and robust experimental protocols are essential for studying the complex functions of TOP2B.

Protocol: Topoisomerase II Beta Decatenation Assay

This assay measures the catalytic activity of TOP2B by its ability to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).

Materials:

-

Purified human TOP2B or nuclear extract

-

kDNA substrate (e.g., from Crithidia fasciculata)

-

10x TOP2B Assay Buffer: 500 mM Tris-HCl (pH 7.9), 1 M NaCl, 100 mM MgCl2, 10 mM DTT, 300 µg/mL BSA

-

10 mM ATP solution

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose gel (1%) in 1x TAE buffer containing 0.5 µg/mL ethidium bromide

-

1x TAE buffer

Procedure:

-

On ice, prepare a reaction mix for each sample in a microfuge tube. For a 20 µL reaction, combine:

-

2 µL 10x TOP2B Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (100-200 ng)

-

x µL purified TOP2B or nuclear extract (titrate for optimal activity)

-

ddH₂O to a final volume of 20 µL

-

-

If testing inhibitors, add the compound to the reaction mix before the enzyme. Include a solvent control.

-

Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the entire sample into a well of a 1% agarose gel. Include kDNA substrate alone (catenated control) and decatenated DNA markers if available.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands.

-

Quantify the decatenated products relative to the total DNA to determine TOP2B activity.

Diagram of Decatenation Assay Workflow:

Caption: Workflow for the TOP2B decatenation assay.

Protocol: Chromatin Immunoprecipitation (ChIP) for TOP2B

This protocol allows for the identification of genomic regions where TOP2B is bound.

Materials:

-

Cells of interest

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

Lysis Buffers (e.g., RIPA buffer)

-

Sonicator

-

Anti-TOP2B antibody and IgG control

-

Protein A/G magnetic beads

-

Wash Buffers

-

Elution Buffer

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

Primers for qPCR or reagents for library preparation for sequencing (ChIP-seq)

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication. Optimize sonication conditions for your cell type.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the cleared lysate with an anti-TOP2B antibody or an IgG control overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively with a series of wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a column-based kit.

-

Analysis: Analyze the enriched DNA by qPCR using primers for specific target regions or by preparing a library for high-throughput sequencing (ChIP-seq).

Diagram of ChIP-seq Workflow:

Caption: General workflow for TOP2B ChIP-seq.

Protocol: Immunofluorescence Staining for TOP2B

This protocol is for visualizing the subcellular localization of TOP2B.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

-

Primary antibody (anti-TOP2B)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on sterile coverslips in a petri dish.

-

Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Buffer for 30 minutes to reduce nonspecific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-TOP2B antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS, then incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS. Stain nuclei with DAPI for 5 minutes. Wash again and mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Conclusion and Future Directions

Type II topoisomerase beta is a multifaceted enzyme with indispensable roles in maintaining genome integrity and regulating gene expression. Its functions are particularly critical in post-mitotic cells such as neurons, and its dysregulation is associated with developmental disorders and cancer. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate the intricate mechanisms of TOP2B function.

Future research should focus on elucidating the precise mechanisms by which TOP2B activity is regulated at specific genomic loci and how it is coordinated with other nuclear processes. The development of isoform-specific inhibitors with high potency and low off-target effects remains a key challenge in leveraging TOP2B as a therapeutic target. Advanced techniques such as single-molecule imaging and cryo-electron microscopy will undoubtedly provide unprecedented insights into the dynamic interactions of TOP2B with chromatin. A deeper understanding of TOP2B's role in cellular processes will not only advance our fundamental knowledge of genome biology but also pave the way for novel therapeutic strategies for a range of human diseases.

References

- 1. inspiralis.com [inspiralis.com]

- 2. researchgate.net [researchgate.net]

- 3. To Break or Not to Break: The Role of TOP2B in Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the human topoisomerase IIbeta (TOP2B) promoter activity: essential roles of the nuclear factor-Y (NF-Y)- and specificity protein-1 (Sp1)-binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOP2B: The First Thirty Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. TOP2B Enzymatic Activity on Promoters and Introns Modulates Multiple Oncogenes in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Topoisomerase 2β and DNA topology during B cell development [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Androgen-induced TOP2B-mediated double-strand breaks and prostate cancer gene rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topoisomerase II beta interacts with cohesin and CTCF at topological domain borders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Untangling the roles of TOP2A and TOP2B in transcription and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]

- 19. Topoisomerase 2 Alpha Cooperates with Androgen Receptor to Contribute to Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to Type II Topoisomerase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type II topoisomerases (Topo II) are indispensable enzymes that modulate DNA topology, playing a critical role in vital cellular processes such as DNA replication, transcription, and chromosome segregation.[1] These enzymes manage the complex topological challenges of the genome by creating transient double-strand breaks (DSBs) in one DNA duplex (the G-segment) to allow another (the T-segment) to pass through, before resealing the break.[2][3] This catalytic cycle is essential for relieving torsional stress and untangling intertwined DNA. Given their heightened expression and critical function in rapidly proliferating cancer cells, Topo II enzymes have emerged as a primary target for a significant class of anticancer agents.[4] This guide provides an in-depth technical overview of Topo II inhibitors, detailing their mechanism of action, classification, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: From Essential Enzyme to Cellular Toxin

The catalytic activity of Topo II is a multi-step process dependent on ATP.[2] Inhibitors of this enzyme are broadly classified into two main categories based on their mechanism: Topoisomerase II poisons and catalytic inhibitors.[2]

-

Topoisomerase II Poisons: These are the most clinically successful Topo II-targeted drugs.[2] They do not inhibit the enzyme's ability to cleave DNA; instead, they act by stabilizing the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the 5' ends of the cleaved DNA.[5] By preventing the re-ligation of the DNA strands, these agents convert the essential Topo II enzyme into a potent cellular toxin that generates permanent, protein-linked DSBs. The collision of replication forks with these stabilized complexes leads to the accumulation of DNA damage, which triggers cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.[6][7]

-

Catalytic Inhibitors: Unlike poisons, these compounds inhibit the overall catalytic activity of Topo II without stabilizing the cleavage complex.[2] Their mechanisms can vary, targeting different steps of the catalytic cycle such as ATP binding or hydrolysis.[2][8] By preventing the enzyme from performing its essential functions, they can halt cellular processes that rely on DNA topological modulation. While generally considered less cytotoxic than poisons, they represent an area of active research.[2]

Classification of Topoisomerase II Poisons

Topo II poisons are further categorized based on their interaction with DNA.

-

Non-intercalating Poisons: These agents, such as the epipodophyllotoxins etoposide and teniposide , do not bind directly to DNA by intercalation. Instead, they form a ternary complex with the enzyme and the DNA, preventing re-ligation. They are primarily active in the S and G2 phases of the cell cycle.[7]

-

Intercalating Poisons: This class includes the anthracyclines (e.g., doxorubicin ) and anthracenediones (e.g., mitoxantrone ). These molecules have planar aromatic structures that insert themselves between DNA base pairs.[9] This intercalation, combined with their interaction with the Topo II enzyme, stabilizes the cleavage complex.[9] Doxorubicin has a multifaceted mechanism that also includes the generation of reactive oxygen species, contributing to its cytotoxicity.[10][11]

Other classes of compounds, including the soy isoflavone genistein and synthetic quinolones , have also been identified as Topo II inhibitors, acting through various mechanisms.[12][13][14]

Downstream Signaling and Cellular Consequences

The DSBs generated by Topo II poisons are potent triggers of the DNA Damage Response (DDR). This initiates a complex signaling cascade that ultimately determines the cell's fate.

Quantitative Data on Efficacy

The efficacy of Topo II inhibitors varies significantly across different cancer types and cell lines. The following tables summarize representative in vitro cytotoxicity data and clinical trial outcomes.

Table 1: In Vitro Cytotoxicity (IC50) of Select Topo II Inhibitors

| Drug | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 | |

| MCF-7 | Breast Cancer | 2.5 | ||

| HeLa | Cervical Cancer | 2.9 | ||

| HCT116 | Colon Cancer | 24.3 (µg/ml) | [6] | |

| HepG2 | Hepatocellular Carcinoma | 12.2 | ||

| PC3 | Prostate Cancer | 8.00 | [15] | |

| Etoposide | A2780 | Ovarian Cancer | 0.07 | [7] |

| 1A9 | Ovarian Cancer | 0.15 | [7] | |

| 5637 | Bladder Cancer | 0.54 | [7] | |

| A549 | Lung Cancer | 3.49 (72h) | [10] | |

| HepG2 | Hepatocellular Carcinoma | >10 (48h) | [16] | |

| Mitoxantrone | HL-60 | Leukemia | Varies | [11] |

| T24 | Bladder Cancer | Varies | [17] | |

| Teniposide | Tca8113 | Tongue Squamous Cell | 0.35 (mg/L) | [18] |

| Genistein | HCT116 | Colon Cancer | 94.0 | [12] |

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method) and can vary between studies.

Table 2: Summary of Clinical Trial Outcomes

| Drug/Regimen | Cancer Type | Key Outcomes | Citation(s) |

| Etoposide (oral) vs. IV Chemo | Small Cell Lung Cancer (Advanced) | Inferior 1-year survival (9.8% vs 19.3%); Inferior median survival (4.8 vs 5.9 months). | [19] |

| Etoposide + Cisplatin (EP) vs. Carboplatin (EC) | Small Cell Lung Cancer (Extensive) | No significant difference in median OS (EP: 10 months, EC: 11 months). | [20] |

| Doxorubicin + Paclitaxel | Metastatic Breast Cancer | Objective Response Rate (ORR): 52%; Complete Response (CR): 8%. | [21] |

| Doxorubicin + Paclitaxel (AT) vs. FAC | Metastatic Breast Cancer | AT showed significantly longer median Time to Progression (8.3 vs 6.2 months) and Overall Survival (23.3 vs 18.3 months). | [22] |

| Mitoxantrone + Prednisone | Hormone Refractory Prostate Cancer | Significantly prolonged time to treatment failure vs. prednisone alone (8.1 vs 4.1 months); no significant difference in median survival. | |

| Teniposide + Cytarabine | Refractory/Relapsed Childhood ALL | Produced complete remissions in some patients. | [23] |

Experimental Protocols

Evaluating the activity of potential Topo II inhibitors requires a suite of biochemical and cell-based assays.

Topoisomerase II Decatenation Assay (Gel-Based)

This biochemical assay assesses the ability of a compound to inhibit the catalytic activity of Topo II.

-

Principle: Topo II can unlink, or decatenate, the interlocked DNA minicircles of kinetoplast DNA (kDNA). Decatenated minicircles can enter an agarose gel, while the large kDNA network cannot. Inhibitors prevent this process.[5][12]

-

Protocol:

-

Reaction Setup (on ice): In a microcentrifuge tube, prepare a reaction mix containing 10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT), 10x ATP solution (e.g., 30 mM), and kDNA substrate (e.g., 100 ng/µL).[12]

-

Inhibitor Addition: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Enzyme Addition: Add purified human Topo II enzyme to all tubes except the "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[12]

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and a tracking dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[18]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide). Run the gel at 80-100V until the dye front has migrated sufficiently.[12]

-

Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will appear as distinct bands migrating into the gel, while the inhibited or control kDNA network will remain in or near the well.[12]

-

Topo II-Mediated DNA Cleavage Assay

This assay determines if an inhibitor acts as a Topo II poison by stabilizing the cleavage complex.

-

Principle: Topo II poisons trap the enzyme in a covalent complex with DNA. Subsequent treatment with a strong denaturant like SDS linearizes the plasmid DNA, which can be separated from supercoiled and nicked forms by agarose gel electrophoresis.[10]

-

Protocol:

-

Reaction Setup (on ice): Combine supercoiled plasmid DNA (e.g., pBR322), 5x reaction buffer (e.g., 200 mM Tris-HCl pH 7.9, 250 mM NaCl, 25 mM MgCl₂), and the test compound in a microcentrifuge tube.[10]

-

Enzyme Addition: Add purified Topo II enzyme and incubate at 37°C for 15-30 minutes.

-

Complex Trapping: Add SDS (e.g., to a final concentration of 1%) and Proteinase K (e.g., to 50 µg/ml) to digest the protein component of the complex. Incubate at 37°C for 15-30 minutes.[16]

-

Electrophoresis: Add loading dye and run the samples on a 1% agarose gel.

-

Visualization: Stain with ethidium bromide and visualize under UV light. An increase in the linear form of the plasmid DNA compared to the "enzyme only" control indicates that the compound is a Topo II poison.[10]

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/ml stock) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add a solubilizing agent (e.g., 100 µL of a detergent reagent or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[6][19]

-

Protocol:

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[24]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A (to degrade RNA, which PI also binds).

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[19]

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the earliest events in apoptosis.

-

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label apoptotic cells. A vital dye like Propidium Iodide (PI) is used concurrently to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[2][25]

-

Protocol:

-

Cell Treatment: Induce apoptosis in cell culture using the test compound.

-

Harvesting: Harvest cells and wash once with cold PBS.

-

Resuspension: Resuspend cells in 1x Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[9]

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., 5 µL) to 100 µL of the cell suspension.

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.[9]

-

PI Addition: Add PI staining solution just before analysis.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry, detecting the fluorescence signals for both the Annexin V conjugate and PI.

-

Mechanisms of Resistance

The clinical efficacy of Topo II inhibitors is often hampered by the development of drug resistance. Key mechanisms include:

-

Altered Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively efflux the drugs from cancer cells, reducing their intracellular concentration.[23]

-

Target Enzyme Alterations: Mutations in the TOP2A gene can alter the enzyme's structure, reducing its affinity for the drug or its ability to form a stable cleavage complex. A reduction in the overall expression level of Topo IIα also confers resistance.

-

Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can more efficiently resolve the drug-induced DSBs, allowing cells to survive the treatment.

-

Altered Apoptotic Pathways: Defects in apoptotic signaling pathways (e.g., mutations in p53) can make cells less susceptible to drug-induced cell death.[23]

Conclusion

Type II topoisomerase inhibitors are a cornerstone of modern chemotherapy, effectively converting an essential enzyme into a lethal agent against cancer cells. Their mechanism, centered on the stabilization of the DNA-enzyme cleavage complex, leads to catastrophic DNA damage and cell death. While highly effective, their clinical use is challenged by significant side effects and the emergence of resistance. A thorough understanding of their molecular pharmacology, coupled with the rigorous application of the biochemical and cellular assays detailed in this guide, is crucial for the development of novel, more selective Topo II inhibitors and for designing rational combination therapies to overcome resistance and improve patient outcomes.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. kumc.edu [kumc.edu]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. inspiralis.com [inspiralis.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. topogen.com [topogen.com]

- 15. broadpharm.com [broadpharm.com]

- 16. topogen.com [topogen.com]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. Clonogenic Assay [bio-protocol.org]

- 19. scispace.com [scispace.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

- 22. merckmillipore.com [merckmillipore.com]

- 23. vet.cornell.edu [vet.cornell.edu]

- 24. Clonogenic Assay [en.bio-protocol.org]

- 25. ucl.ac.uk [ucl.ac.uk]

The Rise of Type II Topoisomerase Inhibitors as Potent Antibacterial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. Among the most promising targets are the bacterial Type II topoisomerases, DNA gyrase and topoisomerase IV. These essential enzymes control DNA topology, and their inhibition leads to catastrophic DNA damage and bacterial cell death. This technical guide provides an in-depth exploration of Type II topoisomerase inhibitors, covering their core mechanisms, quantitative efficacy, and the experimental protocols crucial for their evaluation.

Mechanism of Action: Disrupting the DNA Dance

Bacterial Type II topoisomerases are heterotetrameric enzymes, composed of two GyrA and two GyrB subunits for DNA gyrase, and two ParC and two ParE subunits for topoisomerase IV.[1] They orchestrate the complex topological changes in DNA required for replication, transcription, and chromosome segregation. The catalytic cycle involves the cleavage of a DNA duplex (the G-segment), the passage of another DNA segment (the T-segment) through the break, and subsequent re-ligation of the G-segment.

Type II topoisomerase inhibitors disrupt this elegant process by stabilizing the transient covalent complex formed between the enzyme and the cleaved DNA, known as the cleavage complex.[2] This leads to an accumulation of double-strand DNA breaks, which are lethal to the bacterial cell.[2]

There are two major classes of Type II topoisomerase inhibitors with distinct modes of interaction:

-

Fluoroquinolones: This well-established class of antibiotics, including ciprofloxacin and levofloxacin, binds to the enzyme-DNA complex, stabilizing the cleavage complex and preventing the re-ligation of the broken DNA strands.[3] This blockage of the replication fork ultimately triggers cell death.[4][5]

-

Novel Bacterial Topoisomerase Inhibitors (NBTIs): This emerging class of inhibitors binds to a different site on the gyrase-DNA complex, distinct from the fluoroquinolone-binding pocket.[6][7] NBTIs trap the protein-DNA complex before the DNA cleavage step, utilizing a distinct mechanism that can circumvent fluoroquinolone resistance.[6][8]

Quantitative Efficacy: A Comparative Analysis

The potency of Type II topoisomerase inhibitors is quantified by their Minimum Inhibitory Concentrations (MIC) against various bacterial strains and their 50% inhibitory concentrations (IC50) against the purified enzymes. The following tables summarize the efficacy of representative fluoroquinolones and novel inhibitors.

| Compound | S. aureus ATCC 29213 (MIC, μg/mL) | E. coli ATCC 25922 (MIC, μg/mL) | S. pneumoniae ATCC 49619 (MIC, μg/mL) | P. aeruginosa ATCC 27853 (MIC, μg/mL) |

| Ciprofloxacin | 0.5 | 0.015 | 1 | 0.25 |

| Levofloxacin | 0.5 | 0.03 | 1 | 1 |

| Moxifloxacin | 0.06 | 0.06 | 0.25 | 2 |

| NBTI Compound 1 | ≤0.06 | 0.5 | 0.12 | 8 |

| NBTI Compound 2 | ≤0.06 | 0.5 | 0.12 | 8 |

| NBTI Compound 6 | 0.03 | 0.25 | 0.06 | 4 |

Table 1: Minimum Inhibitory Concentrations (MIC) of selected Type II topoisomerase inhibitors against various bacterial strains. Data compiled from multiple sources.[9][10]

| Compound | E. coli DNA Gyrase (IC50, μM) | E. coli Topoisomerase IV (IC50, μM) | S. aureus DNA Gyrase (IC50, μg/mL) | S. aureus Topoisomerase IV (IC50, μg/mL) |

| Ciprofloxacin | 0.6 | 1.25 | 6.2 | 3.9 |

| Levofloxacin | - | - | 28.1 | 8.49 |

| Gatifloxacin | - | - | 5.60 | 4.24 |

| Sitafloxacin | - | - | 1.38 | 1.42 |

| NBTI (Representative) | <0.032 | 0.038 - 0.46 | - | - |

Table 2: 50% Inhibitory Concentrations (IC50) of selected Type II topoisomerase inhibitors against purified enzymes. Data compiled from multiple sources.[11][12][13][14]

Experimental Protocols: A Guide to in vitro Evaluation

The evaluation of novel Type II topoisomerase inhibitors relies on a series of well-defined in vitro assays. The following are detailed protocols for three key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 2.5 mg/mL BSA)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA, 50% glycerol)

-

Test compound dilutions

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose

-

TAE Buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures on ice. For each reaction, combine 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to a final volume of 27 µL.

-

Add 1 µL of the test compound at various concentrations (or vehicle control) to each reaction tube.

-

Initiate the reaction by adding 2 µL of diluted DNA gyrase.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 6 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.

Topoisomerase IV-Mediated DNA Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Kinetoplast DNA (kDNA)

-

Bacterial Topoisomerase IV

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl2, 5 mM DTT, 5 mM ATP)

-

Dilution Buffer

-

Test compound dilutions

-

Stop Solution/Loading Dye

-

Agarose

-

TAE Buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Set up reaction mixtures on ice. For each reaction, combine 5X Assay Buffer, kDNA, and sterile water.

-

Add the test compound at various concentrations (or vehicle control) to each tube.

-

Initiate the reaction by adding diluted Topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

-

Perform electrophoresis.

-

Stain the gel and visualize.

-

Inhibition is indicated by a reduction in the amount of decatenated minicircles.[1][4][15][16]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

-

96-well microtiter plates

-

Test compound dilutions

-

Incubator

Protocol:

-

Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well (except for a sterility control well) with the bacterial suspension.

-

Include a growth control well containing only broth and bacteria.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[6][17]

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the study of Type II topoisomerase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. DNA Gyrase Inhibitors [pharmacology2000.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Catalytic Versus Poison Inhibitors of Type II Topoisomerase

For Researchers, Scientists, and Drug Development Professionals

Abstract